N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide
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Overview
Description
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide is a complex organic compound that features a combination of imidazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as triethylamine and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. Additionally, the phenyl groups may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide
- N-(2-((5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide
- N-(2-((5-(4-nitrophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide
Uniqueness
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This modification can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-27-19-12-10-18(11-13-19)20-16-24-22(25-20)28-15-14-23-21(26)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLKOYBPUJFOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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